molecular formula C16H13N3O3S B3382176 N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine CAS No. 312915-05-2

N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine

Cat. No.: B3382176
CAS No.: 312915-05-2
M. Wt: 327.4 g/mol
InChI Key: WQUCUHIAOIPUMX-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxy group on the phenyl ring and a nitro group on another phenyl ring, which are connected through a thiazole ring. These structural features contribute to its unique chemical and physical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 2-bromoacetophenone can react with thiourea to form the thiazole ring.

    Substitution Reactions: The introduction of the 2-methoxyphenyl and 4-nitrophenyl groups can be achieved through nucleophilic aromatic substitution reactions. This involves reacting the thiazole intermediate with 2-methoxyaniline and 4-nitrobenzoyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.

    Substitution: Nitration using a mixture of concentrated sulfuric acid and nitric acid.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of nitro, halogen, or other electrophilic groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, making it valuable in the development of new synthetic methodologies.

Biology

The compound has potential applications in biological research due to its ability to interact with biological macromolecules. It can be used as a probe to study enzyme-substrate interactions or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its structural features allow for the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The methoxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    N-(2-hydroxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine: The hydroxy group can form stronger hydrogen bonds compared to the methoxy group, potentially altering its properties.

    N-(2-methoxyphenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine: The chloro group can participate in different types of chemical reactions, such as nucleophilic aromatic substitution.

Uniqueness

N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine is unique due to the presence of both methoxy and nitro groups, which confer distinct electronic and steric properties. These features influence its reactivity and interactions with other molecules, making it a versatile compound in various applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-22-15-5-3-2-4-13(15)17-16-18-14(10-23-16)11-6-8-12(9-7-11)19(20)21/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUCUHIAOIPUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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